Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide
Description
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide (CAS: 15060-55-6) is a coordination compound comprising a molybdenum-sulfur core and a choline-derived cation. Its IUPAC name reflects its structure: a molybdenum atom bonded to two sulfanylidene (S²⁻) groups and a sulfanide (S⁻) ion, paired with the organic cation 2-hydroxyethyl(trimethyl)azanium (choline) . This compound is synonymous with choline tetrathiomolybdate (WTX-101 or ATN-224), a therapeutic agent studied for its copper-chelating properties and inhibitory effects on superoxide dismutase 1 (SOD1) .
Properties
IUPAC Name |
bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNJZRQQVVVJT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30MoN2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The synthesis of bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide generally involves the reaction of ammonium tetrathiomolybdate with a choline salt, specifically choline hydroxide (2-hydroxyethyl(trimethyl)azanium hydroxide), in aqueous solution. The process forms the bis-choline tetrathiomolybdate complex, which corresponds to the compound .
Detailed Synthetic Procedure
-
- Ammonium tetrathiomolybdate $$(NH4)2[MoS_4]$$
- Choline hydroxide $$[N(Me)3(CH2CH_2OH)]OH$$
- Water (solvent)
- Ethanol (for isolation/purification)
-
- The ammonium tetrathiomolybdate is dissolved in water to form an aqueous solution.
- A molar excess of choline hydroxide is added to the solution, typically with a molar ratio greater than 2:1 (choline hydroxide to ammonium tetrathiomolybdate).
- The mixture is stirred at controlled temperatures (often ambient to slightly elevated temperatures).
- The reaction is conducted under reduced pressure to remove ammonia gas released during the ligand exchange reaction, which drives the equilibrium toward product formation (Le Chatelier's principle).
- After completion, ethanol is added to the reaction mixture to precipitate the bis-choline tetrathiomolybdate complex.
- The solid product is isolated by filtration, washed, and dried.
Reaction Mechanism Insights
The reaction proceeds via ligand exchange where the ammonium cations in ammonium tetrathiomolybdate are replaced by choline cations. The removal of ammonia gas under vacuum shifts the equilibrium toward the formation of the bis-choline complex, improving yield and purity.
Advantages of the Method
- High yield and purity of the bis-choline tetrathiomolybdate product.
- The use of aqueous media and mild conditions.
- Reduced reaction time due to vacuum-assisted ammonia removal.
- Scalable for industrial production.
Data Table: Preparation Parameters and Outcomes
| Parameter | Condition/Value | Effect/Outcome |
|---|---|---|
| Starting material | Ammonium tetrathiomolybdate | Precursor for MoS4^2- complex |
| Choline salt | Choline hydroxide | Provides 2-hydroxyethyl(trimethyl)azanium cation |
| Molar ratio (Choline:MoS4^2-) | > 2:1 | Ensures complete ligand exchange |
| Solvent | Water | Dissolves reactants |
| Temperature | Ambient to ~40°C | Maintains reaction rate without decomposition |
| Pressure | Reduced pressure (vacuum) | Removes NH3, drives reaction forward |
| Isolation solvent | Ethanol | Precipitates product |
| Yield | High (>90%) (reported in patents) | Efficient conversion |
| Purity | High purity achieved | Suitable for pharmaceutical use |
Research Discoveries and Improvements
- The vacuum-assisted removal of ammonia during the reaction is a key improvement over earlier methods, which allowed for faster reaction times and minimized decomposition of the thiomolybdate species.
- The use of a molar excess of choline hydroxide ensures complete conversion, avoiding residual ammonium salts.
- The addition of ethanol for product isolation enhances crystallization and purity.
- The process has been optimized for scale-up, making it suitable for industrial manufacture with reproducible high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, affecting the compound’s reactivity and stability.
Substitution: Substitution reactions are possible, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide, commonly known as bis(choline)tetrathiomolybdate, is a complex organomolybdenum compound with the molecular formula C10H28MoN2O2S4. It features a molybdenum center coordinated with sulfide ligands and a quaternary ammonium group. This compound exhibits unique structural properties because of the presence of multiple sulfur atoms, which contribute to its reactivity and potential biological activity. The tetrathiolato coordination enhances its stability and solubility in biological systems. This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scientific Research Applications
Bis(sulfanylidene)molybdenum has several applications across various fields:
- Biological Activities Research indicates that bis(sulfanylidene)molybdenum possesses significant biological activities. It has been shown to exhibit activity against tumors.
- Coordination Chemistry The chemical behavior of bis(sulfanylidene)molybdenum can be attributed to its coordination chemistry.
- Synthesis The synthesis of bis(sulfanylidene)molybdenum typically involves specific methods.
- Interactions with Biological Systems Studies on the interactions of bis(sulfanylidene)molybdenum with biological systems have revealed specific insights.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Bis(choline)tetrathiomolybdate | Contains molybdenum and sulfur ligands | Exhibits strong biological activity against tumors |
| Molybdopterin | Contains molybdenum and pterin structure | Involved in enzymatic reactions in microbial systems |
| Molybdate ions | Simple anionic form of molybdenum | Used in various industrial applications |
Mechanism of Action
The mechanism of action of Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide involves the inhibition of superoxide dismutase 1 (SOD1) activity. This inhibition is dose-dependent and occurs through the binding of the compound to the enzyme, thereby preventing its normal function. The molecular targets include Cu2+/Zn2+ ions within the SOD1 enzyme, and the pathways involved are related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: (C₅H₁₄NO)₂MoS₄
- Molecular Weight : ~500.3 g/mol (calculated from choline and MoS₄²⁻ components).
- Structure : A molybdenum center coordinated by four sulfur atoms, forming a thiometallate anion [MoS₄]²⁻, with two choline cations balancing the charge .
- Applications : Investigated for treating Wilson’s disease, cancer, and neurodegenerative disorders due to its ability to sequester bioavailable copper .
Comparison with Similar Compounds
Ammonium Tetrathiomolybdate (ATTM)
Molecular Formula : (NH₄)₂MoS₄
Molecular Weight : 260.27 g/mol .
Structure : Similar [MoS₄]²⁻ anion but paired with ammonium cations.
Applications :
- Copper chelation therapy, particularly in Wilson’s disease .
- Catalyst in hydrodesulfurization reactions .
Key Differences : - Solubility : Ammonium tetrathiomolybdate is less soluble in aqueous solutions compared to the choline derivative, limiting its bioavailability .
- Stability : ATTM is prone to hydrolysis under acidic conditions, whereas choline tetrathiomolybdate exhibits improved stability in physiological environments .
Molybdenum Disulfide (MoS₂)
Molecular Formula: MoS₂ Molecular Weight: 160.07 g/mol . Structure: Layered inorganic solid with Mo atoms sandwiched between sulfur layers. Applications:
- Lubricant in high-temperature environments.
- Semiconductor in electronics and catalyst in hydrogen evolution reactions .
Key Differences : - Reactivity : MoS₂ is inert under physiological conditions, unlike the redox-active [MoS₄]²⁻ anion in tetrathiomolybdates .
- Bioactivity : MoS₂ lacks therapeutic applications, whereas choline tetrathiomolybdate interacts directly with cellular copper metabolism .
Choline Bitartrate and Related Salts
Example: Choline bitartrate (C₅H₁₄NO·C₄H₆O₆) Molecular Weight: 253.27 g/mol . Structure: Choline cation paired with a tartrate anion. Applications:
- Dietary supplement for liver and neurological health .
Key Differences : - Functionality : Choline bitartrate serves as a nutrient, while choline tetrathiomolybdate acts as a metallodrug.
- Metal Coordination : The latter’s [MoS₄]²⁻ core enables metal chelation, absent in simple choline salts .
Comparative Data Table
Research Findings and Mechanistic Insights
- Choline Tetrathiomolybdate : Demonstrated efficacy in reducing copper levels in Wilson’s disease models by forming tripartite complexes with copper and albumin, preventing cellular uptake .
- ATTM vs. Choline Derivative : Preclinical studies indicate choline tetrathiomolybdate’s superior tolerability due to reduced gastrointestinal toxicity compared to ATTM .
- MoS₂ in Catalysis : MoS₂’s edge sites exhibit catalytic activity for hydrogen production, a property absent in tetrathiomolybdates due to structural differences .
Biological Activity
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide, commonly referred to as bis(choline)tetrathiomolybdate or ATN-224 , is a complex organomolybdenum compound with significant biological activity. Its molecular formula is , which indicates a structure characterized by a molybdenum center coordinated with sulfide ligands and a quaternary ammonium group. This unique structure enhances its solubility and stability in biological systems, making it an interesting subject for research in medicinal chemistry and oncology.
The compound exhibits several important chemical properties:
- Tetrathiolato Coordination : This contributes to its stability and reactivity in biological environments.
- Copper Chelation : ATN-224 acts as a copper chelator, which is crucial for its biological effects, particularly in inhibiting superoxide dismutase 1 (SOD1) activity, an enzyme involved in oxidative stress regulation.
- SOD1 Inhibition : By targeting SOD1, ATN-224 influences multiple signaling pathways, including those mediated by vascular endothelial growth factor (VEGF), fibroblast growth factor 2 (FGF-2), and insulin-like growth factor 1 (IGF-1).
- Induction of Apoptosis : The compound induces caspase-independent cell death through the release of apoptosis-inducing factor from mitochondria, particularly effective against apoptosis-resistant cancer cells .
- Anti-Angiogenic Effects : ATN-224 reduces tumor growth and microvascular density by inhibiting angiogenesis, which is essential for tumor progression .
Biological Activity
Research indicates that bis(sulfanylidene)molybdenum possesses significant biological activities:
- Antineoplastic Activity : It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to traditional therapies.
- Endothelial Cell Modulation : ATN-224 affects endothelial cells by disrupting angiogenesis, thereby limiting tumor blood supply.
Case Studies
Several studies have highlighted the effectiveness of ATN-224 in clinical settings:
- A study demonstrated that ATN-224 significantly reduced tumor size in animal models of cancer by inhibiting angiogenesis and inducing apoptosis in tumor cells.
- Clinical trials have shown promising results in patients with advanced cancers, where the compound exhibited a favorable safety profile along with its therapeutic effects .
Comparative Analysis
The following table summarizes the unique features and biological activities of bis(sulfanylidene)molybdenum compared to related compounds:
| Compound Name | Structure Features | Mechanism of Action | Unique Aspects |
|---|---|---|---|
| Bis(choline)tetrathiomolybdate (ATN-224) | Molybdenum with tetrathiolato coordination | SOD1 inhibition, apoptosis induction | High specificity for copper ions |
| Ammonium Tetrathiomolybdate | Similar structure without quaternary ammonium | Copper chelation | Less stable than ATN-224 |
| D-Penicillamine | Copper chelation agent | Reduces copper accumulation | Primarily used for Wilson's disease |
| Trientine | Copper chelation agent | Oral bioavailability | Used for Wilson's disease |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(sulfanylidene)molybdenum complexes, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?
- Methodology : Utilize stepwise ligand substitution reactions under inert atmospheres (e.g., argon) to stabilize sulfur-rich molybdenum intermediates. Solvent polarity (e.g., THF vs. toluene) and temperature gradients (0–60°C) should be systematically tested to minimize side reactions. Reaction progress can be monitored via TLC or HPLC, with purity confirmed by elemental analysis and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques (e.g., NMR, IR, XPS) differentiate between the sulfanide and sulfanylidene moieties in this compound?
- Methodology :
- NMR : Compare H/C chemical shifts of the 2-hydroxyethyl(trimethyl)azanium group with sulfanide protons (δ ~1.5–2.5 ppm). Sulfanylidene (Mo=S) vibrations appear in IR at 450–500 cm.
- XPS : Sulfur 2p binding energies distinguish sulfanide (~161 eV) from sulfanylidene (~163 eV) .
Q. What are the challenges in crystallizing this compound, and how can solvent recrystallization strategies improve crystal quality for XRD analysis?
- Methodology : Slow evaporation of polar aprotic solvents (e.g., DMF or DMSO) at 4°C enhances crystal growth. Additives like crown ethers may stabilize cationic azanium groups. Diffraction data should be collected at low temperatures (100 K) to reduce thermal motion artifacts .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of Bis(sulfanylidene)molybdenum with organophosphorus reagents, and how do competing intermediates (e.g., iminophosphoranes) form?
- Methodology : Use DFT calculations to model transition states for Mo–S bond cleavage and phosphorus ylide formation. Validate experimentally via time-resolved P NMR to track intermediates (e.g., triphenylphosphine oxide). Compare kinetic data under varying stoichiometries (1:1 vs. 3:1 P:Mo ratios) .
Q. How does the compound’s environmental fate (e.g., hydrolysis, photodegradation) vary across abiotic compartments (water, soil, air)?
- Methodology : Conduct OECD 111 (hydrolysis) and 316 (photolysis) tests under controlled pH and UV conditions. Analyze degradation products via GC×GC-HR-ToF–MS with online derivatization to detect sulfonated byproducts (e.g., sulfonated thiophenes). Compare half-lives in freshwater vs. saline matrices .
Q. What computational models (e.g., MD simulations, QSAR) predict the compound’s interaction with biological targets (e.g., enzymes with sulfur-binding sites)?
- Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to cysteine proteases. Validate with MM/GBSA free-energy calculations. Use QSAR to correlate substituent effects (e.g., sulfanide alkyl chain length) with inhibitory activity .
Q. How do contradictory analytical results (e.g., discrepancies in NMR vs. XPS sulfur assignments) arise, and what validation protocols resolve them?
- Methodology : Cross-reference spectroscopic data with synthetic controls (e.g., Mo–S model compounds). Apply multivariate analysis (PCA) to identify outlier datasets. Confirm oxidation states via XANES spectroscopy .
Experimental Design & Data Analysis
Q. Designing a stability study for long-term storage: What accelerated aging conditions (temperature, humidity) predict shelf-life?
- Methodology : Use ICH Q1A guidelines with stress testing at 40°C/75% RH for 6 months. Monitor decomposition via HPLC-UV and quantify degradation products (e.g., free sulfanide). Apply Arrhenius kinetics to extrapolate room-temperature stability .
Q. How to statistically analyze batch-to-batch variability in synthetic yields, and what DOE (Design of Experiments) parameters optimize reproducibility?
- Methodology : Apply factorial design (e.g., 2 factorial) testing variables like catalyst loading, reaction time, and solvent purity. Use ANOVA to identify significant factors. Optimize via response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
